1,3,4-Oxadiazole-2(3H)-thione, 3-(((2-methoxyphenyl)amino)methyl)-5-(4-pyridinyl)-
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Overview
Description
1,3,4-Oxadiazole-2(3H)-thione, 3-(((2-methoxyphenyl)amino)methyl)-5-(4-pyridinyl)- is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents. For this specific compound, the synthetic route might involve the following steps:
Formation of the hydrazide: Reacting an appropriate carboxylic acid with hydrazine hydrate.
Cyclization: Treating the hydrazide with carbon disulfide in the presence of a base to form the oxadiazole ring.
Functionalization: Introducing the 2-methoxyphenyl and 4-pyridinyl groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for such compounds would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxadiazole-2-oxide derivatives.
Reduction: Reduction of the thione group to a thiol or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions at the oxadiazole ring or the attached functional groups.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Using nucleophiles or electrophiles under appropriate conditions, such as basic or acidic environments.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole-2-oxide derivatives, while substitution reactions could introduce various functional groups at specific positions on the oxadiazole ring.
Scientific Research Applications
Chemistry: As building blocks for the synthesis of more complex molecules.
Biology: As potential antimicrobial, antifungal, and anticancer agents.
Medicine: As potential drugs for the treatment of various diseases.
Industry: As components in materials science, such as in the development of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives would depend on their specific biological activity. Generally, these compounds might interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole-2-thione: A simpler derivative with similar core structure.
1,3,4-Oxadiazole-2-oxide: An oxidized form of the oxadiazole ring.
1,3,4-Thiadiazole derivatives: Compounds with a similar ring structure but containing sulfur instead of oxygen.
Uniqueness
The uniqueness of 1,3,4-oxadiazole-2(3H)-thione, 3-(((2-methoxyphenyl)amino)methyl)-5-(4-pyridinyl)- lies in its specific functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
CAS No. |
84249-75-2 |
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Molecular Formula |
C15H14N4O2S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-[(2-methoxyanilino)methyl]-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C15H14N4O2S/c1-20-13-5-3-2-4-12(13)17-10-19-15(22)21-14(18-19)11-6-8-16-9-7-11/h2-9,17H,10H2,1H3 |
InChI Key |
BIOVDCNBIAHGEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NCN2C(=S)OC(=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
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